molecular formula C15H19N3O4 B2608703 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 930495-18-4

1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

カタログ番号: B2608703
CAS番号: 930495-18-4
分子量: 305.334
InChIキー: ZSKISIZGBLPYRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a pyridopyrimidine derivative characterized by a bicyclic heteroaromatic core with a carboxylic acid group at position 4. The molecule features a 2-methylpropyl (isobutyl) substituent at the 1-position and a propan-2-yl (isopropyl) group at the 7-position. This compound is primarily of interest in medicinal chemistry for its structural similarity to kinase inhibitors and nucleotide analogs.

特性

IUPAC Name

1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-7(2)6-18-12-11(13(19)17-15(18)22)9(14(20)21)5-10(16-12)8(3)4/h5,7-8H,6H2,1-4H3,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKISIZGBLPYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the carboxylic acid group: This step often involves the use of carboxylation reactions, where a carboxyl group is introduced into the molecule.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

The compound 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 930495-18-4) is a pyrido-pyrimidine derivative that has gained attention in various scientific research applications. This article provides a comprehensive overview of its applications, including medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Some notable areas include:

  • Anticancer Activity : Research indicates that pyrido-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells by interfering with specific signaling pathways .
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, making it a candidate for further exploration in the treatment of viral infections .

Agricultural Science

The compound's properties are also being explored in agricultural applications:

  • Pesticide Development : Due to its structural characteristics, there is potential for this compound to be developed as a pesticide or herbicide. Its efficacy against specific pests and diseases is under investigation to enhance crop protection strategies .

Material Science

In material science, the compound's unique chemical structure allows for potential applications:

  • Polymer Synthesis : Researchers are exploring the use of this compound in the synthesis of polymers with specific properties, such as enhanced strength and thermal stability. Its incorporation into polymer matrices could lead to the development of advanced materials for various industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of pyrido-pyrimidine compounds showed significant cytotoxicity against breast cancer cell lines. The study utilized various concentrations of 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid and observed that higher concentrations resulted in increased apoptosis rates compared to control groups .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested against common pests affecting maize crops. Results indicated a marked reduction in pest populations and improved crop yields when compared to untreated controls. This suggests its viability as an environmentally friendly pesticide alternative .

作用機序

The mechanism of action of 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic Acid (CAS 937691-16-2)

  • Key Differences : Replaces the 2-methylpropyl group with an ethyl chain at the 1-position.
  • Molecular Weight : 277.28 g/mol (vs. ~305.34 g/mol estimated for the target compound).

2,4-Dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic Acid (CAS 863667-95-2)

  • Key Differences : Propyl group at the 1-position and phenyl substituent at the 7-position.
  • Molecular Weight : 325.32 g/mol.

1,7-Dicyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic Acid (CAS 938018-07-6)

  • Key Differences : Cyclopropyl groups at both 1- and 7-positions.
  • Molecular Weight : 299.24 g/mol.
  • Impact : Cyclopropyl’s rigid structure enhances metabolic stability by resisting oxidative degradation. The reduced steric hindrance compared to isobutyl/isopropyl groups may favor target engagement .

Methyl 1-Cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanyl-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate

  • Key Differences : Methyl ester instead of carboxylic acid; sulfanyl (SH) replaces one dioxo group.
  • Impact : The ester group decreases polarity, improving cell permeability but requiring metabolic activation (hydrolysis) for activity. The sulfanyl group introduces a nucleophilic site, altering reactivity and binding kinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
Target Compound ~305.34 2.1–2.5 <0.1
1-Ethyl Analogue 277.28 1.8–2.2 0.3–0.5
7-Phenyl Analogue 325.32 2.8–3.3 <0.05
Dicyclopropyl Analogue 299.24 1.5–1.9 0.2–0.4

Trends :

  • Lipophilicity : Isobutyl/isopropyl groups (target compound) confer higher logP than ethyl or cyclopropyl substituents.
  • Solubility : Bulky hydrophobic groups (e.g., phenyl) drastically reduce solubility.

Pharmacological Implications

  • Target Selectivity : The isobutyl group in the target compound may enhance binding to hydrophobic pockets in kinases or proteases, while the dioxo groups could mimic nucleotide interactions (e.g., ATP-binding sites).
  • Metabolism : Cyclopropyl-containing analogues (e.g., CAS 938018-07-6) are more resistant to CYP450 oxidation than isopropyl or ethyl derivatives .
  • Bioavailability : The carboxylic acid group in the target compound limits blood-brain barrier penetration but improves renal excretion. Ester prodrugs (e.g., methyl derivatives) may address this .

Commercial Availability

  • The target compound is discontinued , but analogues like the 1-ethyl derivative (CAS 937691-16-2) remain available for research .

生物活性

1-(2-Methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by a pyrido[2,3-d]pyrimidine moiety. Its molecular formula is C_{15}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 306.32 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds within the pyrido[2,3-d]pyrimidine class. For example, derivatives have shown effectiveness against various pathogenic bacteria by disrupting cell membrane integrity. Specifically, compounds were tested against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
A1Staphylococcus aureus25 µg/mL
A2Escherichia coli50 µg/mL
A3Pseudomonas aeruginosa30 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines were determined using the MTT assay.

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
NCI-H197513EGFR L858R/T790M inhibition
A549>50Non-selective cytotoxicity
NCI-H460>50Non-selective cytotoxicity

The results indicated that modifications in the chemical structure could enhance selectivity and potency against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with key biological targets:

  • Inhibition of Kinases : The compound acts as an inhibitor for various kinases involved in cancer progression.
  • Membrane Disruption : The antimicrobial activity is partly due to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

In a recent study involving the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:

  • Synthesis : Various derivatives were synthesized using multi-component reactions.
  • Evaluation : These derivatives exhibited varying degrees of antimicrobial and anticancer activities. Notably, compounds with specific substitutions showed enhanced activity against resistant bacterial strains and cancer cells .

Q & A

Q. What are the optimal synthetic routes for this compound, and what purification strategies are critical for yield improvement?

The compound can be synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Starting with a pyrido[2,3-d]pyrimidine core functionalized with carboxylic acid groups, followed by alkylation using 2-methylpropyl and propan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity crystals.
    Yield optimization requires strict control of reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions like oxidation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the 2-methylpropyl group shows distinct triplet splitting in ¹H NMR (δ ~0.9–1.2 ppm), while the pyrimidine ring protons resonate at δ 6.5–8.5 ppm .
  • IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for dioxo groups and carboxylic acid .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., [M+H]⁺ peak matching calculated mass ± 3 ppm) .

Q. What solubility challenges arise in aqueous biological assays, and how can they be mitigated?

The compound’s low aqueous solubility (due to hydrophobic substituents) can be addressed by:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based encapsulation.
  • Prodrug Design : Esterify the carboxylic acid group to improve permeability, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. How can catalytic reductive cyclization be applied to optimize the pyrido[2,3-d]pyrimidine core synthesis?

Palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) enables efficient ring closure. Key parameters:

  • Catalyst : Pd(OAc)₂ with ligands like Xantphos enhances regioselectivity.
  • Reaction Conditions : 80–100°C in toluene/water biphasic system, achieving >80% yield .
  • Mechanistic Insight : The reaction proceeds via nitro group reduction to amine intermediates, followed by cyclization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Discrepancies may arise from assay conditions. To standardize:

  • Minimum Inhibitory Concentration (MIC) Assays : Use consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤1%).
  • Check for Efflux Pump Interference : Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from bacterial resistance mechanisms .

Q. How can computational modeling predict metabolic stability and guide structural modifications?

  • ADMET Prediction : Tools like SwissADME estimate metabolic hotspots (e.g., esterase-sensitive groups).
  • Docking Studies : Target the compound’s carboxylic acid moiety to bacterial dihydrofolate reductase (DHFR), identifying steric clashes for iterative optimization .

Q. What advanced techniques validate tautomeric forms of the pyrido[2,3-d]pyrimidine system in solution?

  • Variable-Temperature NMR : Monitor proton shifts between 25°C and 60°C to detect keto-enol tautomerism.
  • X-ray Crystallography : Resolve solid-state tautomeric preferences, which may differ from solution behavior .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for alkylation steps?

Yield variations often stem from:

  • Nucleophile Competitiveness : The propan-2-yl group may compete with 2-methylpropyl halides for binding sites. Use a large excess (3–5 eq) of the less reactive alkylating agent.
  • Byproduct Formation : Monitor via LC-MS and employ scavengers (e.g., polymer-bound sulfonic acid resins) to trap unreacted intermediates .

Q. Why do some studies report cytotoxicity in mammalian cells while others do not?

  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity.
  • Mitochondrial Stress Assays : Measure ATP depletion and ROS generation to differentiate apoptotic mechanisms from off-target effects .

Methodological Best Practices

Q. What quality control protocols ensure batch-to-batch consistency in preclinical studies?

  • HPLC Purity : ≥95% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Elemental Analysis : Carbon/nitrogen content within ±0.4% of theoretical values .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting bacterial DHFR?

  • Core Modifications : Replace the 2-methylpropyl group with cyclopropyl or fluorinated analogs to assess steric/electronic effects.
  • In Vitro Enzymatic Assays : Measure IC₅₀ against purified DHFR and correlate with MIC data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。